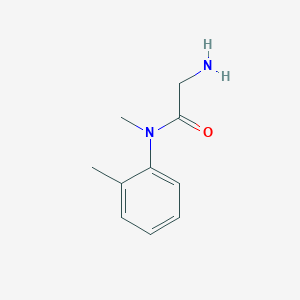
1-(4-Fluoro-3-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methylphenyl)propan-1-amine is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-fluoro-3-methylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Reacting 4-fluoro-3-methylbenzene with propylmagnesium bromide followed by hydrolysis.
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-fluoro-3-methylphenylboronic acid with propyl halides using a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination or Grignard reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: Oxidation of the amine group can produce the corresponding nitro compound.
Reduction: Reduction of the nitro group (if present) can yield the amine.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide and reaction conditions involving high temperatures are employed.
Major Products Formed:
Oxidation: 1-(4-Fluoro-3-methylphenyl)propan-1-one
Reduction: this compound (reduced form)
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
1-(4-Fluoro-3-methylphenyl)propan-1-amine is structurally similar to other fluorinated phenyl compounds such as 4-fluoro-3-methylphenyl isocyanate and 4-fluoro-3-methyl-alpha-pyrrolidinohexanophenone. its unique combination of fluorine and methyl groups on the phenyl ring distinguishes it from these compounds. The presence of the propylamine group further enhances its reactivity and utility in various applications.
Comparación Con Compuestos Similares
4-Fluoro-3-methylphenyl isocyanate
4-Fluoro-3-methyl-alpha-pyrrolidinohexanophenone
3-Fluoro-4-methylphenyl isothiocyanate
This detailed overview provides a comprehensive understanding of 1-(4-Fluoro-3-methylphenyl)propan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCUUZWIWMGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)

![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
![[(3,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B7842200.png)


![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-3-carboxylic acid](/img/structure/B7842240.png)
![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)

![2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)
